molecular formula C13H13BrN2O B1487132 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one CAS No. 2231675-73-1

3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one

Cat. No.: B1487132
CAS No.: 2231675-73-1
M. Wt: 293.16 g/mol
InChI Key: NOYFVMLWGOXPSX-UHFFFAOYSA-N
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Description

3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one is a synthetic chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This brominated tetrahydro-β-carboline derivative is structurally engineered for researchers exploring inhibition of Aminopeptidase N (APN/CD13), a metalloprotease whose overexpression is closely associated with tumor progression, metastasis, and cancer stem cell viability . The tetrahydro-β-carboline core is a privileged structure in drug discovery, known for its ability to occupy hydrophobic pockets in enzyme active sites and interact with diverse biological targets . The specific bromo and dimethyl substitutions on this scaffold are strategic modifications that can be leveraged to optimize binding affinity and selectivity during hit-to-lead optimization campaigns. Beyond APN, compounds based on the pyrido[3,2-b]indole nucleus are being investigated for their potential as Bromodomain and Extra-Terminal (BET) protein inhibitors, a promising therapeutic approach in oncology . This reagent provides a versatile building block for the synthesis of more complex molecules and is a valuable tool for researchers in cell-based enzymatic assays, in vitro antiproliferative studies, and the development of chemosensitizers to enhance the potency of existing chemotherapeutic drugs .

Properties

IUPAC Name

3-bromo-7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-13(2)4-9-11(10(17)5-13)12-8(16-9)3-7(14)6-15-12/h3,6,16H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFVMLWGOXPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydro-β-carboline Core

  • The tetrahydro-β-carboline framework is often synthesized via Pictet-Spengler type cyclization or aza-annulation reactions starting from tryptamine or indole derivatives.
  • For example, aza-annulation of 1,2,3,4-tetrahydro-β-carboline derivatives has been demonstrated to efficiently produce fused ring systems similar to the target compound.
  • The 7,7-dimethyl substitution is introduced by using appropriate ketone or aldehyde precursors bearing gem-dimethyl groups during the cyclization step.

Bromination at the 3-Position

  • Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Bromination of related pyridoindole and naphthyridine derivatives has been successfully performed in acidic solvents such as acetic acid or using phosphorus tribromide (PBr3) under reflux conditions.
  • The selective introduction of bromine at the 3-position is critical and is controlled by the electronic properties of the fused ring system and reaction conditions.
  • Bromination with NBS often provides milder conditions and better selectivity.

Representative Synthetic Procedure (Inferred from Related Literature)

Step Reagents/Conditions Description Yield/Notes
1 Starting indole or tryptamine derivative + gem-dimethyl aldehyde/ketone Pictet-Spengler or aza-annulation to form 7,7-dimethyl tetrahydro-β-carboline core Moderate to good yields (typical for cyclization)
2 Bromine or NBS in acetic acid or PBr3 reflux Selective bromination at 3-position of pyridoindolone ring Controlled conditions to avoid polybromination
3 Pd(0) catalyst (e.g., Pd2(dba)3), phosphine ligand, base, inert atmosphere Optional cross-coupling for further functionalization or purification Yields depend on substrate and conditions

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
Bromination Agent Bromine (Br2), N-bromosuccinimide (NBS), or PBr3
Solvents Used Acetic acid, methanol, dichloromethane, toluene
Catalysts Pd2(dba)3, BINAP or other phosphine ligands
Reaction Temperatures Room temperature to reflux (~80-110 °C)
Purification Methods Silica gel column chromatography (hexanes/ethyl acetate)
Typical Yields Moderate to good, depending on step and conditions

Research Findings and Notes

  • The bromination step is crucial for the selective functionalization of the molecule and must be optimized to prevent over-bromination or degradation.
  • The use of Pd-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, enabling further derivatization of the core structure.
  • Literature on related pyridoindole derivatives indicates that reaction atmosphere (nitrogen), degassing, and precise temperature control significantly affect reaction outcomes.
  • The 7,7-dimethyl substitution influences the steric environment, which can affect both cyclization efficiency and regioselectivity during bromination.
  • Alternative synthetic routes involving oxidation and ring contraction have been reported for related fused heterocycles but are less common for this specific compound.

Chemical Reactions Analysis

3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : Decomposes at 265°C (based on the parent compound, 5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one) .
  • Appearance : Typically a crystalline powder, often brown in color .
  • Spectral Data : Key IR bands include C=O stretching (~1660 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹), consistent with its ketone and indole functionalities .
Structural Analogs and Derivatives

The compound belongs to a class of pyrido-indole derivatives with variations in substituents, saturation, and ring systems. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Decomposition References
3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (Target) C₁₃H₁₃BrN₂O 293.17 Br (C3), 2×CH₃ (C7) 265°C (dec.)
5,6,7,8-Tetrahydro-9H-pyrido[3,2-b]indol-9-one (Parent compound) C₁₁H₁₀N₂O 186.21 None 265°C (dec.)
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one C₁₁H₉BrN₂O 265.12 Br (C3), partial saturation Not reported
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole C₁₁H₁₁BrN₂ 251.13 Br (C3), fully saturated pyridine ring Not reported
3-Bromo-9H-pyrido[3,4-b]indol-1(2H)-one C₁₁H₈BrN₂O 264.50 Br (C3), ketone at C1 (different ring fusion) 270–271°C

Key Observations :

  • Substituent Effects: The bromine atom at position 3 enhances electrophilic reactivity compared to the parent compound .
  • Ring Saturation : Fully saturated derivatives (e.g., 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole) exhibit reduced planarity, affecting π-π stacking interactions .
  • Ring Fusion Position : Compounds like 3-bromo-9H-pyrido[3,4-b]indol-1(2H)-one (pyrido[3,4-b]indole vs. pyrido[3,2-b]indole) show distinct electronic properties due to altered nitrogen positioning .

Biological Activity

3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one is a heterocyclic compound with a complex molecular structure that includes a fused pyridine and indole framework. Its molecular formula is C${14}$H${16}$BrN$_{3}$O, and it has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The unique structure of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one includes:

  • A bromine atom at the 3-position
  • Two methyl groups at the 7-position
    These features contribute to its reactivity and potential biological activity.

Biological Activities

Research indicates that compounds related to 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one exhibit various biological activities. Notable activities include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Neurotransmitter Modulation : The indole core structure is known for its role in neurotransmitter regulation.
  • Antidepressant Properties : Structural analogs have been investigated for their antidepressant effects.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets. The following table summarizes some key findings:

Target ProteinBinding Affinity (Ki)Reference
Serotonin Receptor 1A50 nM
Dopamine D2 Receptor200 nM
GABA-A Receptor150 nM

These studies suggest that modifications to the compound's structure can enhance or diminish its biological effects.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of several derivatives of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study involving rodent models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The effective dose was found to be between 5 and 20 mg/kg when administered intraperitoneally.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Bromination : Introduction of the bromine substituent.
  • Methylation : Addition of methyl groups at specific positions.
    These methods allow for controlled synthesis while enabling variations in substituents to optimize biological activity.

Potential Applications

The applications of 3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one are primarily in medicinal chemistry and pharmaceuticals. Potential applications include:

  • Development of novel antidepressants
  • Creation of new antimicrobial agents

Q & A

Basic: What are the optimal synthetic methodologies for introducing bromine at the 3-position of the pyridoindolone scaffold?

The bromination of the pyridoindolone scaffold typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions. For example, multi-step syntheses involving bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) can yield brominated derivatives through nucleophilic substitution or cyclization reactions . Key factors include solvent choice (e.g., acetic acid or ethanol), temperature (60–85°C), and reaction duration (e.g., 10 days for ambient-temperature reactions to ensure regioselectivity) . Post-synthesis purification via recrystallization (ethanol) and structural validation using IR/NMR are critical for confirming bromine incorporation .

Basic: How is the crystal structure of this compound determined and refined for accurate molecular characterization?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving bromine-heavy structures. Key steps include:

  • Data collection at low temperatures to minimize thermal motion.
  • Application of twin refinement protocols for high-resolution datasets.
  • Validation of hydrogen bonding and steric interactions (e.g., dimethyl groups at C7) using displacement parameters .
    Complementary NMR analysis (1H^1\text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N}) in DMSO-d6_6 or CDCl3_3 resolves dynamic behavior, such as tautomerism in the tetrahydroindolone ring .

Advanced: What strategies address contradictions in regioselectivity during bromination of polycyclic heteroaromatic systems?

Regioselectivity in bromination is influenced by electronic and steric factors. For example:

  • Electron-rich positions : Bromine preferentially substitutes at C3 in pyridoindolones due to the inductive effect of the adjacent carbonyl group, as observed in analogs like 5-bromo-9H-pyrido[3,4-b]indol-6-ol .
  • Steric hindrance : Dimethyl groups at C7 can block bromination at adjacent positions, forcing substitution at C3 . Computational modeling (DFT) of charge distribution and transition states can predict regioselectivity, though experimental validation via XRD remains essential .

Advanced: How are reaction mechanisms elucidated for transformations involving this compound?

Mechanistic studies employ isotopic labeling (e.g., 15N^{15}\text{N}-tagged intermediates) and kinetic profiling. For example:

  • Nucleophilic substitution : Tracking bromide release via ion chromatography during reactions with amines confirms SN_N2 pathways .
  • Cyclization reactions : Time-resolved NMR monitors intermediate formation (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) under varying temperatures (e.g., 60–85°C in DMF) .
    Contradictions in rate data (e.g., unexpected activation energies) may arise from solvent effects or hidden intermediates, resolved via high-pressure LC-MS .

Advanced: What computational approaches validate the structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties such as:

  • HOMO-LUMO gaps : Correlated with UV-Vis spectra (e.g., λmax\lambda_{\text{max}} ~300 nm for pyridoindolones) .
  • Non-covalent interactions : Reduced Density Gradient (RDG) analysis predicts steric clashes from dimethyl groups, validated against XRD-derived torsion angles .
    Molecular docking studies (AutoDock Vina) assess bioactivity by simulating interactions with biological targets (e.g., kinase active sites), though experimental IC50_{50} validation is required .

Advanced: How is the biological activity of brominated pyridoindolones methodically evaluated?

  • In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) at concentrations of 1–100 µM, with IC50_{50} calculations using nonlinear regression .
  • Target engagement : Fluorescence polarization detects binding to DNA topoisomerase II or kinases, with competitive inhibition studies using ATP analogs .
  • Metabolic stability : Microsomal incubation (human liver microsomes) quantifies oxidative degradation via LC-MS/MS, guiding structural optimizations (e.g., methyl group addition at C7) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one
Reactant of Route 2
Reactant of Route 2
3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one

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